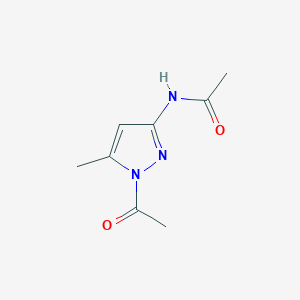
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a member of the fluoroquinolone family, which is known for its potent antibacterial properties. Fluoroquinolones are synthetic broad-spectrum antibiotics that have been widely used in clinical settings to treat various bacterial infections. The incorporation of fluorine atoms into the quinolone structure significantly enhances their antibacterial activity and spectrum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves the following steps :
Formation of the Quinolone Core: The quinolone core is synthesized by the cyclization of appropriate aniline derivatives with β-ketoesters under acidic conditions.
Introduction of Fluorine Atoms: Fluorine atoms are introduced at specific positions on the quinolone ring through electrophilic fluorination reactions.
Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, typically using piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinolone N-oxides, dihydroquinolones, and various substituted quinolones with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Wirkmechanismus
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The presence of fluorine atoms enhances the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
Comparison
Compared to other fluoroquinolones, 3-Quinolinecarboxylic acid, 1-(2,4-difluorophenyl)-6,8-difluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)- exhibits unique properties due to the specific positioning of fluorine atoms and the piperazine moiety. These structural features contribute to its enhanced antibacterial activity and broader spectrum of action .
Eigenschaften
CAS-Nummer |
105859-17-4 |
|---|---|
Molekularformel |
C20H15F4N3O3 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
1-(2,4-difluorophenyl)-6,8-difluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H15F4N3O3/c21-10-1-2-15(13(22)7-10)27-9-12(20(29)30)19(28)11-8-14(23)18(16(24)17(11)27)26-5-3-25-4-6-26/h1-2,7-9,25H,3-6H2,(H,29,30) |
InChI-Schlüssel |
SOOLNUOIXZEEPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)





![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)







